2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole

Catalog No.
S14352573
CAS No.
M.F
C13H14ClNO
M. Wt
235.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole

Product Name

2-(1-chloro-2-phenylethyl)-4,5-dimethylOxazole

IUPAC Name

2-(1-chloro-2-phenylethyl)-4,5-dimethyl-1,3-oxazole

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

InChI

InChI=1S/C13H14ClNO/c1-9-10(2)16-13(15-9)12(14)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3

InChI Key

BEFCPDZTRABISB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C(CC2=CC=CC=C2)Cl)C

2-(1-chloro-2-phenylethyl)-4,5-dimethyloxazole is a compound belonging to the oxazole family, characterized by a five-membered heterocyclic ring containing one nitrogen atom. This compound features a chloro substituent on the ethyl side chain and two methyl groups at the 4 and 5 positions of the oxazole ring. The molecular formula for this compound is C12H14ClN1O1, and its structure contributes to its unique chemical properties and biological activities.

The chemical reactivity of 2-(1-chloro-2-phenylethyl)-4,5-dimethyloxazole can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The presence of the chloro group makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can introduce various nucleophiles.
  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution, which can modify the aromatic system.
  • Oxidation and Reduction: The compound may also participate in oxidation reactions, potentially converting the oxazole ring or modifying the side chains.

These reactions can be facilitated using common reagents such as sodium hydroxide for nucleophilic substitutions or various oxidizing agents for oxidation processes.

The synthesis of 2-(1-chloro-2-phenylethyl)-4,5-dimethyloxazole can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of an appropriate chloroalkyl compound with a substituted oxazole precursor. This method typically requires a base to facilitate the reaction.
  • Halogenation: The introduction of the chloro group can be performed through halogenation of a suitable precursor under controlled conditions.
  • Functional Group Transformations: Existing functional groups on precursors can be modified to yield the desired oxazole structure.

These methods allow for variations in yield and purity, thus necessitating optimization depending on laboratory conditions.

2-(1-chloro-2-phenylethyl)-4,5-dimethyloxazole may find applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, this compound could serve as a lead structure in drug development against fungal infections or viral diseases.
  • Agricultural Chemicals: Similar compounds have been utilized as fungicides to protect crops from pathogenic fungi .
  • Chemical Intermediates: It may also act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-(1-chloro-2-phenylethyl)-4,5-dimethyloxazole could focus on its binding affinity with biological targets such as enzymes or receptors. The unique structure allows for specific interactions that could be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry. These studies are essential for understanding its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-(1-chloro-2-phenylethyl)-4,5-dimethyloxazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-(1-chloro-2-phenylethyl)-4,5-dimethyloxazoleChloro substituent; dimethyl groups on oxazolePotential antifungal/antiviral
2-(5-nitro-2-thiazolylthio)-4-methyloxazoleNitro and thiazole substituentsAntifungal activity
4-methyl-2-(phenyl)oxazoleMethyl group at position 4; phenyl substituentAntiviral activity
2-(1-methylpropyl)-4-methyloxazoleMethylpropyl group; methyl at position 4Antibacterial properties

These compounds illustrate diverse functionalities arising from variations in substituents and structural arrangements. The unique combination of a chloro group with dimethyl substitution in 2-(1-chloro-2-phenylethyl)-4,5-dimethyloxazole may confer distinct biological properties compared to its analogs.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

235.0763918 g/mol

Monoisotopic Mass

235.0763918 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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